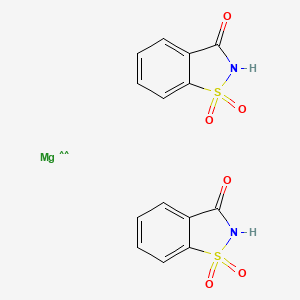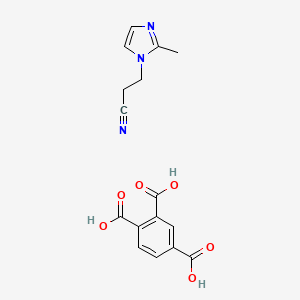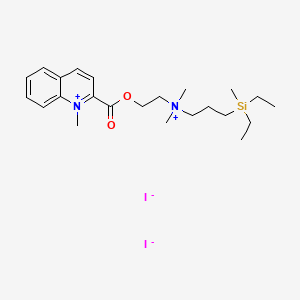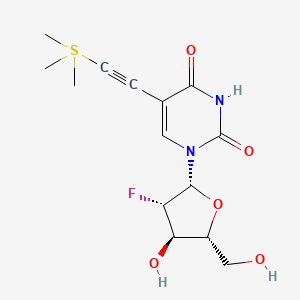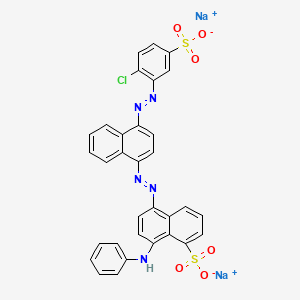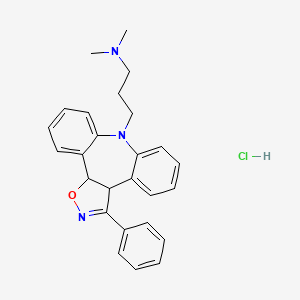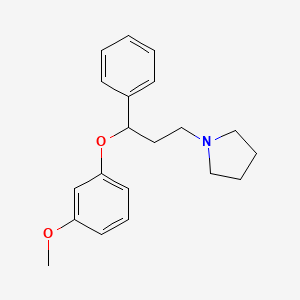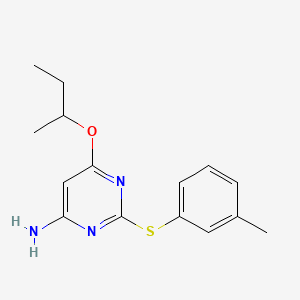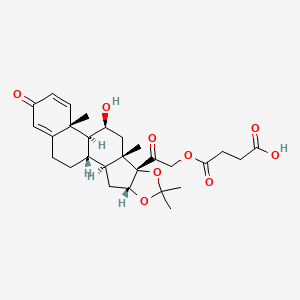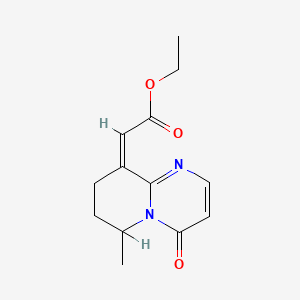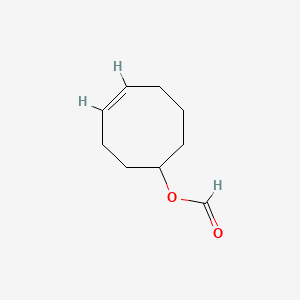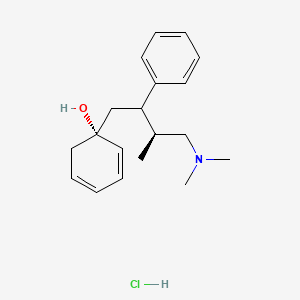
Einecs 238-871-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 238-871-6, also known as silicon dioxide, is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in numerous industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Silicon dioxide can be synthesized through several methods, including:
Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.
Chemical Vapor Deposition: Silicon compounds are decomposed at high temperatures to deposit silicon dioxide on a substrate.
Sol-Gel Process: A solution of silicon alkoxide is hydrolyzed and polymerized to form a gel, which is then dried and calcined to produce silicon dioxide.
Industrial Production Methods: In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the precipitation of silicon dioxide from sodium silicate solutions. These methods ensure high purity and large-scale production suitable for various applications.
Types of Reactions:
Oxidation: Silicon dioxide can undergo oxidation reactions to form silicates.
Reduction: It can be reduced to silicon using reducing agents like carbon at high temperatures.
Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon or other reducing agents at temperatures above 1500°C.
Substitution: Hydrofluoric acid at room temperature.
Major Products:
Silicates: Formed through oxidation reactions.
Silicon: Produced by reduction.
Silicon Tetrafluoride: Formed through substitution reactions with hydrofluoric acid.
科学的研究の応用
Silicon dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography.
Biology: Employed in the preparation of biosensors and as a component in drug delivery systems.
Medicine: Utilized in dental materials and as an excipient in pharmaceuticals.
Industry: Widely used in the production of glass, ceramics, and as a filler in rubber and plastics.
作用機序
The effects of silicon dioxide are primarily physical rather than chemical. In biological systems, it acts as a carrier for drugs or as a structural component in implants. Its inert nature and high surface area make it an excellent material for various applications.
類似化合物との比較
Aluminum Oxide (Einecs 215-691-6): Similar in its use as a catalyst support and in ceramics.
Titanium Dioxide (Einecs 236-675-5): Used in pigments and as a photocatalyst.
Zinc Oxide (Einecs 215-222-5): Employed in rubber manufacturing and as a sunscreen ingredient.
Uniqueness: Silicon dioxide’s abundance, versatility, and inert nature make it unique compared to other oxides. Its wide range of applications and ease of production further distinguish it from similar compounds.
特性
CAS番号 |
14804-73-0 |
|---|---|
分子式 |
C19H28ClNO |
分子量 |
321.9 g/mol |
IUPAC名 |
(1R)-1-[(3S)-4-(dimethylamino)-3-methyl-2-phenylbutyl]cyclohexa-2,4-dien-1-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-16(15-20(2)3)18(17-10-6-4-7-11-17)14-19(21)12-8-5-9-13-19;/h4-12,16,18,21H,13-15H2,1-3H3;1H/t16-,18?,19-;/m1./s1 |
InChIキー |
AONDTVDUMJPZRY-FFIXONDLSA-N |
異性体SMILES |
C[C@H](CN(C)C)C(C[C@@]1(CC=CC=C1)O)C2=CC=CC=C2.Cl |
正規SMILES |
CC(CN(C)C)C(CC1(CC=CC=C1)O)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
